CS4 Peptide

Integrin α4β1 Lymphocyte adhesion Fibronectin IIICS

Eliminate false positives in integrin adhesion research. Procure the exact negative control needed to quantify α4β1 (CS1-dependent) versus α5β1 (RGD-dependent) pathways. CS4 Peptide (CAS 107978-80-3) is the sequence-specific, biologically inert control validated in human PBL-HEC adhesion assays.

• Establishes baseline adhesion at 9.2 ± 0.5% (vs. 5.5 ± 0.1% with active CS1; 43% inhibition)
• No detectable inhibition of α4β1-mediated adhesion up to 1.0 mM
• Differentiate specific IIICS motif effects from non-specific peptide activity

Molecular Formula C139H219N45O39
Molecular Weight 3144.5 g/mol
CAS No. 107978-80-3
Cat. No. B024493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS4 Peptide
CAS107978-80-3
SynonymsCS4 peptide
Molecular FormulaC139H219N45O39
Molecular Weight3144.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)OC(=O)CCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C139H219N45O39/c1-11-69(4)103(172-119(206)94-37-23-57-181(94)131(218)107(74(9)188)176-109(196)70(5)161-123(210)104(71(6)185)175-124(211)106(73(8)187)174-120(207)93-36-22-56-180(93)130(217)96-39-25-59-183(96)132(219)108(75(10)189)177-125(212)105(72(7)186)173-114(201)84(31-17-51-156-137(147)148)164-111(198)82(29-15-49-154-135(143)144)163-110(197)80(140)61-76-27-13-12-14-28-76)122(209)165-83(30-16-50-155-136(145)146)112(199)169-89(63-78-65-153-67-160-78)115(202)166-86(32-18-52-157-138(149)150)127(214)178-54-20-34-91(178)117(204)167-87(33-19-53-158-139(151)152)128(215)184-60-26-40-97(184)134(222)223-101(195)48-46-88(133(220)221)168-113(200)85(45-47-100(193)194)162-99(192)66-159-121(208)102(68(2)3)171-116(203)90(64-98(142)191)170-118(205)92-35-21-55-179(92)129(216)95-38-24-58-182(95)126(213)81(141)62-77-41-43-79(190)44-42-77/h12-14,27-28,41-44,65,67-75,78,80-97,102-108,185-190H,11,15-26,29-40,45-64,66,140-141H2,1-10H3,(H2,142,191)(H,159,208)(H,161,210)(H,162,192)(H,163,197)(H,164,198)(H,165,209)(H,166,202)(H,167,204)(H,168,200)(H,169,199)(H,170,205)(H,171,203)(H,172,206)(H,173,201)(H,174,207)(H,175,211)(H,176,196)(H,177,212)(H,193,194)(H,220,221)(H4,143,144,154)(H4,145,146,155)(H4,147,148,156)(H4,149,150,157)(H4,151,152,158)/t69-,70-,71+,72+,73+,74+,75+,78?,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,102-,103-,104-,105-,106-,107-,108-/m0/s1
InChIKeyAPLLBGWLJSILKN-PSDHQGSASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CS4 Peptide: Inactive Control for Fibronectin IIICS Assays


CS4 Peptide (CAS 107978-80-3) is a 27-amino-acid synthetic peptide with the sequence FRRTTPPTTATPIRHRPRPYPPNVGEE [1]. It is formally classified by the Medical Subject Headings (MeSH) database as an inactive control peptide for functional studies of the type III connecting segment (IIICS) of fibronectin [2]. Its molecular formula is C139H219N45O39, corresponding to a molecular weight of approximately 3144.5 g/mol [3]. Unlike the active IIICS-derived peptides CS1 and CS5, CS4 does not contain the LDV or REDV integrin-recognition motifs and exhibits no detectable inhibition of integrin α4β1-mediated cell adhesion, making it the standard negative control for fibronectin–integrin interaction experiments [1].

MeSH‑classified inactive control for fibronectin IIICS studies
Sequence lacks LDV, REDV, and RGD integrin‑binding motifs
Assay baseline control in α4β1 integrin‑mediated adhesion experiments

Why CS4 Peptide Is Irreplaceable as IIICS Control


Generic substitution of CS4 Peptide with other commercially available fibronectin-derived peptides is not scientifically valid because CS4 possesses a sequence (FRRTTPPTTATPIRHRPRPYPPNVGEE) that is entirely unrelated to the active cell-adhesion motifs found in the IIICS region [1]. Active IIICS peptides such as CS1 (DELPQLVTLPHPNLHGPEILDVPST) contain the LDV integrin-binding motif that mediates α4β1-dependent cell adhesion, whereas CS4 lacks this motif and any other known integrin-recognition sequence [1]. Using an active peptide as a negative control would introduce false-positive adhesion or inhibition signals, fundamentally compromising experimental interpretation. The quantitative evidence below demonstrates the functional polarity: CS4 maintains baseline adhesion while CS1 produces a 43% inhibition in the same assay system [1].

Active IIICS peptide substitution
Peptides such as CS1 contain LDV/REDV motifs and inhibit α4β1 adhesion, generating false‑positive inhibition signals when used as a negative control.
RGD‑motif peptide substitution
RGD peptides (e.g., GRGDS) target the α5β1 pathway, not the IIICS‑specific α4β1 axis, and cannot serve as a pathway‑matched negative control.

CS4 Peptide: Evidence of Functional Inactivity


CS4 vs. CS1: Lymphocyte Adhesion Inhibition

In a direct head-to-head comparison, CS4 peptide (inactive control) was tested alongside CS1 peptide (active IIICS fragment) for inhibition of human peripheral blood lymphocyte (PBL) adhesion to rat high endothelial cells (HEC) [1]. CS4 had negligible effect on lymphocyte adhesion across all tested concentrations, whereas CS1 produced dose-dependent inhibition detectable at 3.7 μM and saturating at 37 μM [1].

CS4 vs CS1 Adhesion
Head‑to‑head
CS4: 9.2% adhesion (baseline)CS1: 5.5% adhesion (43% inhibition)
Reported negative control context
Saturating dose 37 µM; tested up to 1.0 mM
Integrin α4β1 Lymphocyte adhesion Fibronectin IIICS

CS4 vs. GRGDS: Pathway-Specific Inhibition

The same study employed both CS4 (inactive control for IIICS-mediated adhesion) and GRGDS (active RGD peptide targeting α5β1/RGD-dependent adhesion) [1]. GRGDS produced dose-dependent inhibition above 20 μM, saturating above 600 μM, with 60 μM GRGDS achieving 52% inhibition and 2 mM GRGDS achieving 71% inhibition relative to the GRDGS control peptide [1]. CS4 exhibited no activity in this same experimental paradigm, confirming its pathway-specific inertness [1].

CS4 vs GRGDS Pathway
Head‑to‑head
CS4: ~0% inhibitionGRGDS: 52–71% inhibition
Pathway‑specific inertness
60 µM–2 mM GRGDS; GRDGS control
RGD peptide α5β1 integrin Adhesion assay control

CS4 Lacks LDV Integrin-Binding Motif

Sequence alignment reveals that CS4 (FRRTTPPTTATPIRHRPRPYPPNVGEE) shares no homology with the active CS1 peptide (DELPQLVTLPHPNLHGPEILDVPST) or the CS5 minimal active sequence REDV [1][2]. The essential LDV (Leu-Asp-Val) motif at positions 20–22 of CS1, which is critical for α4β1 integrin binding, is completely absent from the CS4 sequence [2]. Similarly, CS4 lacks the RGD motif required for α5β1 binding [1].

Integrin‑Binding Motifs
Class‑level
No LDV, REDV, or RGD motifs; CS1 contains LDV
Motif‑absence supports inertness
Sequence alignment context
Peptide sequence motif Integrin α4β1 binding LDV motif

MeSH Classification: CS4 as Inactive IIICS Control

The National Library of Medicine's MeSH Supplementary Concept database explicitly classifies CS4 Peptide (CAS 107978-80-3, Unique ID C076688) as being 'used as an inactive control for activity of the type III connecting segment of fibronection' [1]. This authoritative designation distinguishes CS4 from all other commercially available fibronectin-derived peptides, which are classified as bioactive adhesion modulators.

MeSH Classification
Reported
Inactive control for fibronectin IIICS
Independent database verification
MeSH Supplementary Concept C076688
MeSH database Control peptide Fibronectin research standard

CS4 Peptide: Validated Research Applications


Negative Control for α4β1–IIICS Adhesion Assays

CS4 Peptide is the established negative control for quantifying CS1 peptide inhibition of α4β1 integrin-mediated lymphocyte adhesion. In the standard human PBL–HEC adhesion assay, CS4 maintains baseline adhesion at 9.2 ± 0.5% while CS1 reduces adhesion to 5.5 ± 0.1% (43% inhibition) [1]. Researchers can use CS4 to establish the assay baseline against which CS1 and other active IIICS peptides are measured [1].

α4β1 vs. α5β1 Pathway Dissection

In experiments designed to separate the contributions of α4β1 (IIICS/CS1-dependent) and α5β1 (RGD-dependent) integrin pathways, CS4 serves as the dedicated inactive control for the IIICS arm while GRGDS serves as the active probe for the RGD arm [1]. GRGDS at 60 μM produces 52% adhesion inhibition via α5β1, while CS4 produces no inhibition via α4β1, enabling researchers to quantify the relative contribution of each pathway [1].

Validation of Novel IIICS Peptide Inhibitors

When screening novel peptide inhibitors derived from or targeting the fibronectin IIICS region, CS4 provides a sequence-unrelated negative control that lacks the LDV and REDV motifs present in all known active IIICS peptides [1]. This allows researchers to distinguish specific, motif-dependent inhibition from non-specific peptide effects in cell adhesion or migration assays [1].

Fibronectin Fragment Control in Immunology & Oncology

CS4 is specifically suited as a negative control in studies investigating the role of fibronectin IIICS variants in lymphocyte trafficking, melanoma cell adhesion, and tumor metastasis models, where CS1 and CS5 are employed as active probes [1]. Its validated inertness in lymphocyte–endothelial adhesion assays (no effect up to 1.0 mM) ensures that any observed biological activity can be attributed to the specific IIICS peptide under investigation rather than to general peptide-mediated effects [1].

Application
Selection Property
Validation Focus
Negative control for α4β1–IIICS adhesion assays
Inactive control peptide identity
Baseline adhesion context
α4β1 vs. α5β1 pathway dissection
Pathway‑specific inertness
Differential pathway response
Validation of novel IIICS peptide inhibitors
Sequence‑unrelated negative control
Motif‑dependent vs. non‑specific response
Fibronectin fragment control in immunology & oncology
Reported inertness across cell types
Control for peptide‑mediated effects
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